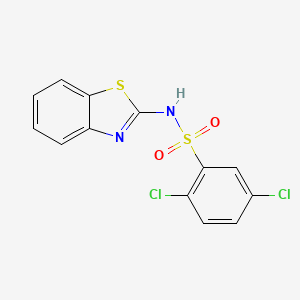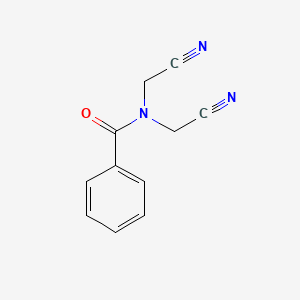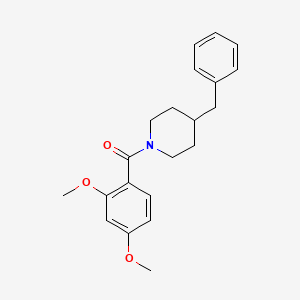
N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-Benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Vorbereitungsmethoden
The synthesis of N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with a suitable dichlorobenzene sulfonyl chloride under basic conditions. The reaction typically proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the benzothiazole ring . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
N-(1,3-Benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the benzothiazole ring .
Wissenschaftliche Forschungsanwendungen
N-(1,3-Benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antibacterial and antifungal agent . In medicine, benzothiazole derivatives, including this compound, have been investigated for their potential as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, the compound has applications in the industry as a precursor for the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes and ultimately result in cell death. The compound may also interact with other molecular targets, such as receptors or ion channels, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
N-(1,3-Benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide can be compared with other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-arylbenzothiazole . While these compounds share a common benzothiazole core, they differ in their substituents and, consequently, their biological activities and applications. For example, 2-aminobenzothiazole is known for its antifungal and antiprotozoal activities, while 2-arylbenzothiazole derivatives have been studied for their anticancer and anti-inflammatory properties . The unique combination of the benzothiazole ring with the dichlorobenzene sulfonamide moiety in N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H8Cl2N2O2S2 |
|---|---|
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C13H8Cl2N2O2S2/c14-8-5-6-9(15)12(7-8)21(18,19)17-13-16-10-3-1-2-4-11(10)20-13/h1-7H,(H,16,17) |
InChI-Schlüssel |
DYUIWSCVMYBRRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-methyl-2-[(4-phenoxyphenyl)amino]-2'-(pyrrolidin-1-yl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B14961490.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14961496.png)
![6-ethyl-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B14961499.png)

![N-(2-ethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14961518.png)
![3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14961520.png)

![2-chloro-N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B14961534.png)
![9-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961542.png)
![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961548.png)

![6-hydrazinyl-N,N'-bis[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14961557.png)
![5-heptyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B14961562.png)
